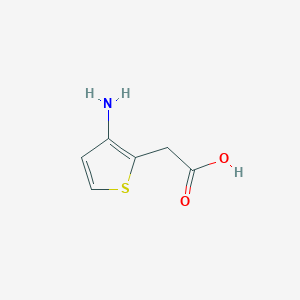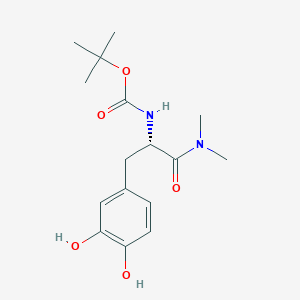![molecular formula C9H10ClNO B3181300 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 745075-80-3](/img/structure/B3181300.png)
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Descripción general
Descripción
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with the molecular formula C9H10ClNO It is characterized by a cyclopenta[b]pyridine core structure with a chlorine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . The reaction conditions include refluxing the mixture in an appropriate solvent, followed by purification steps such as filtration and washing with water, ethanol, and hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.
Reduction: The major products include 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine and 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the 7-position can form hydrogen bonds with active sites, while the chlorine atom and methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl group at the 7-position.
®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: Contains an amine group instead of a hydroxyl group at the 7-position.
Uniqueness
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclopenta[b]pyridine core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4,7,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUTPMBYKOXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCC2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)










